2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
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Overview
Description
2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by Cs₂CO₃/DMSO . Another method involves the use of transition-metal-free strategies, which are more environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound often employs high-temperature cyclization reactions catalyzed by palladium on carbon (Pd/C) or other catalysts. These methods are optimized for large-scale production to meet the demands of pharmaceutical and material science industries .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its kinase inhibitory activities.
Industry: Utilized in the production of organic electronic materials, such as semiconductors and solar cells
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione involves its interaction with various molecular targets and pathways. It is known to engage in strong π–π interactions due to its planar conjugated structure, which allows it to modulate the activity of specific enzymes and receptors . This compound’s ability to inhibit kinase activity is particularly noteworthy, making it a promising candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
- 2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-Bis(5-bromo-2-thienyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
What sets 2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione apart from similar compounds is its unique combination of methyl and phenyl groups, which enhance its biological activity and stability. This makes it particularly valuable in medicinal chemistry and material science applications .
Properties
CAS No. |
918413-11-3 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1,2,5-trimethyl-4-phenylpyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C15H14N2O2/c1-9-11-12(15(19)16(9)2)13(17(3)14(11)18)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
JOOOBIMXKTWKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N(C2=O)C)C3=CC=CC=C3)C(=O)N1C |
Origin of Product |
United States |
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